molecular formula C14H19NO2 B1339217 Tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 138350-92-2

Tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B1339217
M. Wt: 233.31 g/mol
InChI Key: HTDOHIVUPFBSNR-UHFFFAOYSA-N
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Description

Tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate, commonly referred to as TBDC, is a synthetic organic compound that is used in a variety of scientific research applications. TBDC is a derivative of the isoquinoline family of compounds, which are known for their versatile reactivity and range of biological activities. TBDC is a useful reagent for the synthesis of organic compounds, and it has been used to synthesize a variety of organic compounds, including heterocyclic compounds, amino acids, and peptides. TBDC has also been used in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of proteins and other biomolecules.

Scientific Research Applications

Chemical Synthesis and Modification

Tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate plays a significant role in the chemical synthesis and modification of organic compounds. It is used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids without the need for a base, proceeding chemoselectively under mild conditions (Saito, Ouchi, & Takahata, 2006). This reagent has demonstrated its utility in forming esters with N-protected amino acids and in amide formation with carboxylic acids, showcasing its versatility in organic synthesis (Saito & Takahata, 2009).

Expedient Access to Heterocycles

The compound is integral to novel annulation processes, providing an expedient access to medicinally important isoquinoline heterocycles and natural alkaloids, such as those of the berberine and erythrina types (Li & Yang, 2005). This showcases its critical role in the synthesis of complex organic structures with potential medicinal applications.

Novel Organic Transformations

Research demonstrates the use of tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate in various novel organic transformations, including its role in the concise synthesis of 1,2-dihydroisoquinolines and 1H-isochromenes through carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization processes (Obika et al., 2007). This emphasizes its importance in creating new pathways for the synthesis of complex organic molecules.

Advancements in Synthetic Methods

Further advancements in synthetic methods involving tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate have led to the development of efficient protocols for the preparation of quinoxaline-3-carbonyl compounds, highlighting the compound's role in facilitating new synthetic strategies for bioactive molecules (Xie et al., 2019).

properties

IUPAC Name

tert-butyl 3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-9-8-11-6-4-5-7-12(11)10-15/h4-7H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDOHIVUPFBSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568407
Record name tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS RN

138350-92-2
Record name tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
F Gao, W Xiao, S Li, B Yu - ACS Applied Materials & Interfaces, 2022 - ACS Publications
A new organic–inorganic hybrid based on a Nb/W mixed-addendum polyoxometalate with the formula H 14 [(Co(H 2 O) 3 ) 2 (C 10 H 8 N 2 ) 4 (P 4 W 30 Nb 6 O 123 )]·4(C 10 H 8 N 2 )·…
Number of citations: 5 pubs.acs.org
AJ Overy, J Clayden - 2015 - search.proquest.com
Spirocyclic & cyclic alpha-tertiary amines are frequently found in naturally occurring biological and synthetic molecules. Synthetic methods which allow the concise synthesis of such …
Number of citations: 2 search.proquest.com
J Ayres - 2018 - orca.cardiff.ac.uk
This thesis describes the development of new routes towards the synthesis of cyanamides. Cyanamides are present in a range of biologically active compounds and are useful …
Number of citations: 3 orca.cardiff.ac.uk
SI Farah - 2021 - search.proquest.com
α/β Hydrolase domain 6 (ABHD6), monoacylglycerol lipase (MGL) and N-acylethanolamine acid amidase (NAAA) inhibition is a promising venue to explore in drug discovery. They are …
Number of citations: 0 search.proquest.com
Q Li, M Wang, W Yu, J Chang - Chinese Journal of Organic Chemistry - sioc-journal.cn
A transition-metal-free C‒C bond formation reaction is developed employing molecular iodine as the sole oxidant to access β-nitroamines, α-aminonitriles and α-aminophosphonates …
Number of citations: 2 sioc-journal.cn
P Thapa - 2018 - search.proquest.com
In nature, flavoproteins (FMN and FAD) are known to catalyze several chemical transformations which play a vital role in the growth, development, and survival of organisms. They are …
Number of citations: 2 search.proquest.com
NPR Onuska - 2021 - search.proquest.com
Photoinduced electron transfer (PET) can be defined as the promotion of an electron transfer reaction through absorption of a photon by a reactive species in solution. Photoredox …
Number of citations: 3 search.proquest.com
M Buchman, EP Farney, SN Greszler… - The Journal of …, 2021 - ACS Publications
We report operationally facile methods for the synthesis of substituted dihydroisoquinolinones and tetrahydroisoquinolines from readily accessible o-bromobenzyl bromides and o-…
Number of citations: 1 pubs.acs.org
A Lipp, G Lahm, T Opatz - The Journal of Organic Chemistry, 2016 - ACS Publications
A light induced, transition-metal-free C–C coupling reaction of 2-chlorobenzazoles with aliphatic carbamates, alcohols, and ethers is presented. Inexpensive reagents, namely sodium …
Number of citations: 46 pubs.acs.org
李倩敏, 王漫漫, 于文全, 常俊标 - 有机化学 - sioc-journal.cn
以分子碘为单一氧化剂开发了一种无过渡金属催化的C‒C 键形成反应, 该反应可通过易得的叔胺分别与硝基烷, 三甲基氰硅烷和亚磷酸酯合成β-硝基胺, α-胺基腈和α-胺基膦酸酯类化合物. 该…
Number of citations: 0 sioc-journal.cn

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